molecular formula C13H18N2 B2581377 2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole CAS No. 357214-17-6

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole

Cat. No.: B2581377
CAS No.: 357214-17-6
M. Wt: 202.301
InChI Key: WRXGXWFZJKZNCF-UHFFFAOYSA-N
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Description

2-[1-(1H-Pyrrol-2-yl)pentyl]-1H-pyrrole is a pyrrole derivative featuring a pentyl chain substituted at the 2-position of the pyrrole ring, with an additional pyrrole moiety attached via the pentyl spacer. Pyrroles are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to participate in hydrogen bonding .

The presence of two pyrrole rings may contribute to π-π stacking interactions, which are critical in supramolecular chemistry and polymer applications .

Properties

IUPAC Name

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-3-6-11(12-7-4-9-14-12)13-8-5-10-15-13/h4-5,7-11,14-15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXGXWFZJKZNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CN1)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . These reactions typically occur under mild conditions and provide good to excellent yields.

Industrial Production Methods

Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a manganese-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles has been reported . This method is highly selective and avoids the formation of unwanted by-products. Additionally, copper-catalyzed aerobic oxidative coupling of diols and primary amines can also be used to produce N-substituted pyrroles .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various reactions such as:

  • Oxidation: Producing oxidized derivatives that may exhibit altered properties.
  • Reduction: Yielding reduced derivatives useful in different chemical contexts.
  • Substitution Reactions: Allowing the formation of N-substituted pyrroles that can have diverse applications .

Biology

Research has indicated that this compound may possess significant biological activities. Notably:

  • Antimicrobial Properties: Studies have shown that pyrrole derivatives can exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HEPG2 (liver), suggesting their utility in cancer therapeutics .

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Novel Drug Candidates: Its structural characteristics allow it to interact with biological targets effectively. For instance, compounds derived from pyrroles are being investigated for their roles as inhibitors of protein kinases involved in cancer progression .
  • Antimalarial Activity: Some studies have reported promising results where pyrrole derivatives showed efficacy against Plasmodium falciparum, indicating a pathway for developing new antimalarial drugs .

Industry

In industrial applications, this compound is being utilized in:

  • Polymer Production: Pyrroles are integral in creating conductive polymers used in electronics and sensors.
  • Dyes and Pigments: The vibrant colors associated with pyrrole derivatives make them suitable for use in dyes and pigments across various industries .

Case Studies

ApplicationStudy ReferenceFindings
Anticancer ActivityXiao-Yang et al.Synthesized pyrrole derivatives exhibited moderate anti-tumor properties against human tumor cell lines .
Antimicrobial PropertiesHilmy et al.Demonstrated significant antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives .
Drug DevelopmentPMC3624797Identified structure–activity relationships that led to new antimalarial leads with potent activity against Plasmodium falciparum .

Mechanism of Action

The mechanism of action of 2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Specific pathways and targets depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Alkyl-Substituted Pyrroles

  • 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole (CAS 21211-65-4) :

    • Structure : Features a methylene bridge between two pyrrole rings.
    • Properties : DFT (B3LYP/LANL2DZ) calculations reveal bond lengths of 1.38–1.43 Å for C–N and 1.43–1.45 Å for C–C in the pyrrole rings, with a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability .
    • Comparison : The pentyl chain in the target compound introduces greater conformational flexibility and steric bulk, which may reduce crystallinity compared to the methylene-bridged analog.
  • 1-Methyl-2-[phenyl-(1H-pyrrol-2-yl)methyl]-1H-pyrrole (CAS 83182-63-2) :

    • Structure : Contains a phenyl group and a methyl-pyrrole substituent.
    • Properties : Molecular weight = 160.22 g/mol; LogP = 1.94, suggesting higher hydrophobicity than unsubstituted pyrroles .
    • Comparison : The phenyl group enhances aromatic interactions, whereas the pentyl chain in the target compound prioritizes aliphatic interactions.

Fluorinated Pyrrole Derivatives

  • 1,3-Bis((Z)-2-fluoro-1-(1H-pyrrol-2-yl)vinyl)benzene (Z,Z-4o): Structure: Fluorinated vinyl groups attached to a benzene core. Properties: NMR data (¹H: δ 6.3–7.1 ppm; ¹⁹F: δ -110 ppm) and HRMS confirm stereochemistry and stability . Comparison: Fluorination increases electronegativity and metabolic stability, contrasting with the non-fluorinated, alkyl-dominated target compound.

Aromatic and Ketone-Functionalized Pyrroles

  • 1-Benzyl-1H-pyrrole-2-carbaldehyde (CAS 18159-24-5) :

    • Structure : Benzyl and aldehyde substituents.
    • Properties : The aldehyde group introduces electrophilic reactivity, enabling Schiff base formation .
    • Comparison : The target compound’s pentyl chain lacks such reactive sites, favoring inertness in synthetic applications.
  • 2-Propionylpyrrole (HMDB0032492): Structure: Propionyl group at the 2-position. Properties: Molecular formula C₇H₉NO; IR spectroscopy shows a carbonyl stretch at 1680 cm⁻¹ . Comparison: The ketone group in 2-propionylpyrrole enhances polarity and hydrogen-bonding capacity, unlike the alkyl chain in the target compound.

Polymeric Pyrrole Derivatives

  • Poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole} :
    • Synthesis : Electrochemical oxidative polymerization yields conductive polymers with applications in organic electronics .
    • Comparison : The target compound’s pentyl chain may hinder polymerization efficiency due to steric effects, whereas phenyl-substituted analogs facilitate π-stacking.

Key Findings and Implications

  • Biological Relevance: Compounds like 2-acetyl-1-pyrroline (2AP) show metabolite correlations (e.g., with ethanone derivatives), suggesting that alkyl-pyrrole derivatives may similarly interact in biosynthetic pathways .
  • Materials Science : Pyrrole polymers (e.g., poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole}) demonstrate the importance of substituents in tuning conductivity, with alkyl chains likely reducing conjugation efficiency .

Biological Activity

The compound 2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole and its derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, highlighting relevant studies, case findings, and potential applications.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a pentyl chain and another pyrrole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have been evaluated for their antimicrobial properties. Research indicates that certain pyrroles exhibit activity against various bacterial and fungal strains. For instance:

  • Study Findings : A study demonstrated that specific pyrrole derivatives inhibited the growth of Candida species, suggesting their potential as antifungal agents .
  • Mechanism : The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical process in various diseases, and compounds that modulate inflammatory responses are of great interest:

  • In vitro Studies : Research has shown that some pyrroles can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess similar anti-inflammatory properties .
  • Case Study : A docking study indicated that certain fused pyrroles bind effectively to COX-2, an enzyme involved in inflammation, which could translate to therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrrole derivatives has been extensively studied:

  • Cell Line Studies : In vitro evaluations on human cancer cell lines (e.g., HCT116 for colon cancer and MCF7 for breast cancer) have shown that some pyrrole compounds exhibit cytotoxic effects comparable to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The cytotoxicity may be attributed to the induction of apoptosis or cell cycle arrest through various signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development:

Compound StructureBiological ActivityNotes
This compoundAntimicrobial, Anti-inflammatoryExhibits promising activity against Candida species
Fused PyrrolesAnti-inflammatoryEffective COX-2 inhibitors
DiarylpyrrolesAnticancerSignificant cytotoxicity against human tumor cells

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrole derivatives:

  • Antimicrobial Efficacy : A series of experiments showed that modified pyrroles significantly reduced fungal growth in vitro, suggesting their use in treating fungal infections.
  • Anti-inflammatory Activity : In vivo models demonstrated that certain pyrroles reduced edema formation in animal models of inflammation, supporting their potential use as anti-inflammatory agents.
  • Cytotoxicity Assessment : Studies on various cancer cell lines revealed that specific substitutions on the pyrrole ring enhanced anticancer activity, indicating a need for further exploration into optimizing these compounds for therapeutic use.

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